molecular formula C8H9FN2O B12051208 2-Cyclopropyl-5-fluoro-6-methyl-4-pyrimidinol

2-Cyclopropyl-5-fluoro-6-methyl-4-pyrimidinol

Cat. No.: B12051208
M. Wt: 168.17 g/mol
InChI Key: FXCKDHQABXFVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-5-fluoro-6-methyl-4-pyrimidinol is a chemical compound with the molecular formula C8H9FN2O and a molecular weight of 168.17 g/mol . This compound is part of the pyrimidinol family, characterized by a pyrimidine ring with various substituents. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-fluoro-6-methyl-4-pyrimidinol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 5-fluoro-6-methyl-2,4-dichloropyrimidine in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-fluoro-6-methyl-4-pyrimidinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Cyclopropyl-5-fluoro-6-methyl-4-pyrimidinol is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-fluoro-6-methyl-4-pyrimidinol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropyl-6-methyl-4-pyrimidinol
  • 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester
  • 4-Chloro-6-cyclopropyl-2-(methylsulfonyl)pyrimidine

Uniqueness

2-Cyclopropyl-5-fluoro-6-methyl-4-pyrimidinol is unique due to the presence of both a cyclopropyl group and a fluorine atom on the pyrimidine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications .

Properties

IUPAC Name

2-cyclopropyl-5-fluoro-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-4-6(9)8(12)11-7(10-4)5-2-3-5/h5H,2-3H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCKDHQABXFVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2CC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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